2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide
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Overview
Description
2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide typically involves the reaction of diethylamine with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide can be compared with other similar compounds, such as:
N,N-Diethylbenzamide: This compound lacks the diethylamino carbonyl group, resulting in different chemical properties and applications.
N,N-Diethyl-2-(methylamino)benzamide: This compound has a methylamino group instead of a diethylamino group, leading to variations in its reactivity and biological activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various specialized applications.
Properties
IUPAC Name |
2-(diethylcarbamoylamino)-N,N-diethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-5-18(6-2)15(20)13-11-9-10-12-14(13)17-16(21)19(7-3)8-4/h9-12H,5-8H2,1-4H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGUCGCSAKGMRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)N(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406517 |
Source
|
Record name | ST080628 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78554-91-3 |
Source
|
Record name | ST080628 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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